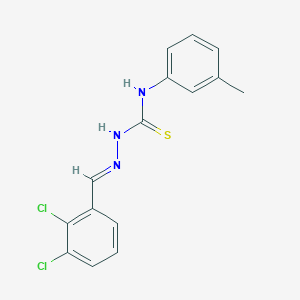
(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, which is further substituted with a benzylidene group at the 3-position and a methyl group at the 2-position. The presence of the 1,1-dioxide group indicates the oxidation state of the sulfur atom in the thiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the thiazine ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazine derivative and benzaldehyde. This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to promote the formation of the double bond.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxide. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of (3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone Derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness
(3E)-3-benzylidene-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the benzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H13NO3S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(3E)-3-benzylidene-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C16H13NO3S/c1-17-14(11-12-7-3-2-4-8-12)16(18)13-9-5-6-10-15(13)21(17,19)20/h2-11H,1H3/b14-11+ |
Clave InChI |
KNHQYELRNOVLAN-SDNWHVSQSA-N |
SMILES isomérico |
CN1/C(=C/C2=CC=CC=C2)/C(=O)C3=CC=CC=C3S1(=O)=O |
SMILES canónico |
CN1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013401.png)

![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)

![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)



